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Compound Name: Loratadine N-oxide

Cat. No.: B563890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Loratadine N-oxide is a metabolite of the second-generation antihistamine, loratadine. This

technical guide provides a comprehensive overview of the available toxicological data for

Loratadine N-oxide. Due to the limited direct toxicological studies on this specific metabolite,

this document synthesizes information from studies on the parent drug, loratadine, its primary

active metabolite, desloratadine, and the general toxicological principles of aromatic N-oxides.

This guide aims to provide a consolidated resource for researchers and professionals in drug

development and safety assessment.

Introduction
Loratadine is a widely used, non-sedating H1-receptor antagonist for the treatment of allergic

conditions.[1] Following administration, loratadine undergoes extensive metabolism in the liver,

primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[2] One of

the metabolic pathways involves the formation of Loratadine N-oxide. Specifically, in male

rats, a pyridine-N-oxide derivative of desloratadine (the major active metabolite of loratadine)

has been identified as a major circulating metabolite. Given its presence as a metabolite,

understanding the toxicological profile of Loratadine N-oxide is crucial for a complete safety

assessment of loratadine.
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Chemical and Physical Properties
Property Value Reference

Chemical Name

Ethyl 4-(8-chloro-1-oxido-5,6-

dihydrobenzo[3]

[4]cyclohepta[2,4-b]pyridin-1-

ium-11-ylidene)piperidine-1-

carboxylate

[5]

CAS Number 165739-62-8 [6]

Molecular Formula C₂₂H₂₃ClN₂O₃ [6]

Molecular Weight 398.9 g/mol [6]

Physical State Solid

Solubility No data available

Melting Point No data available

Pharmacokinetics and Metabolism
Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass

metabolism.[7] The primary biotransformation pathway is the decarboethoxylation to form

desloratadine (DL). Subsequent metabolic steps include hydroxylation and N-oxidation. In male

rats, the piperidine ring of a desloratadine derivative is aromatized and then oxidized to a

pyridine-N-oxide, which becomes a major circulating metabolite. Lower levels of this pyridine-

N-oxide metabolite are observed in female rats.
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Metabolic Pathway of Loratadine.

Toxicological Profile
Direct toxicological data for Loratadine N-oxide is scarce. Safety Data Sheets (SDS) for

Loratadine N-oxide state that the substance is not classified as hazardous according to the

Globally Harmonized System (GHS) and no specific hazards are identified. Therefore, the

toxicological assessment largely relies on data from its parent compound, loratadine, and its

primary metabolite, desloratadine, as well as the general toxicological properties of aromatic N-

oxides.

Acute Toxicity
No specific acute toxicity studies (e.g., LD50) for Loratadine N-oxide were identified in the

public domain. For the parent compound, loratadine, no adverse effects were observed after a

single acute ingestion of 160 mg.

Sub-chronic and Chronic Toxicity
No sub-chronic or chronic toxicity studies for Loratadine N-oxide were found. For

desloratadine, the primary toxicity finding in 3-month studies in mice, rats, and monkeys was

systemic phospholipidosis in multiple organs.[8]

Desloratadine Sub-chronic Toxicity

Species Findings

Mice
Phospholipidosis at 96 mg/kg/day; mortality at

192 mg/kg/day after two months.[8]

Rats

The No-Observed-Adverse-Effect Level

(NOAEL) in a 3-month study was 3 mg/kg in

females and 30 mg/kg in males. The primary

toxicity was systemic phospholipidosis, with

kidney and epididymis as target organs.[8]

Monkeys

The NOAEL in a 3-month study was 12 mg/kg,

with systemic phospholipidosis being the main

finding.[8]
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Genotoxicity
There are no available genotoxicity studies specifically for Loratadine N-oxide.

Genotoxicity studies conducted with desloratadine, including the Ames test, a chromosomal

aberration assay in human lymphocytes, and an in vivo mouse micronucleus test, were all

negative.[9]

A study on loratadine showed that it induced a significant increase in micronuclei (MN) at

concentrations of 15 and 25 µg/ml and in chromosomal aberrations (CA) at 15 µg/ml in cultured

human peripheral blood lymphocytes.[10] The study also noted a decrease in the mitotic index

at higher concentrations, suggesting some cytotoxic potential.[10]

Aromatic N-oxides as a class have been considered as potentially alerting for mutagenicity,

though the scientific rationale has been questioned and the general class alert has been

downgraded.[11] Specific subclasses of aromatic N-oxides, however, may still be considered

as alerts.[11]

Carcinogenicity
No carcinogenicity studies have been conducted on Loratadine N-oxide. Carcinogenicity

studies with loratadine in rats showed an increase in hepatocellular tumors.[12] However, a 2-

year dietary study in mice with desloratadine did not show a significant increase in the

incidence of any tumors.[8]

Reproductive and Developmental Toxicity
No reproductive or developmental toxicity data for Loratadine N-oxide is available.

Desloratadine was not found to be teratogenic in rats and rabbits, but it did cause embryocidal

and fetal toxicity in rats at certain doses.[9]

In Vitro Cytotoxicity
A study on loratadine demonstrated cytotoxic effects on human peripheral blood lymphocytes,

indicated by a significant decrease in the mitotic index at concentrations of 15 and 25 µg/ml.

[10] Another study reported an IC50 of 42.35 ± 3.14 μg/mL for free loratadine against MCF-7

breast cancer cell lines.[13]
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Experimental Protocols
Detailed experimental protocols for the toxicological assessment of new chemical entities are

provided by the Organisation for Economic Co-operation and Development (OECD). The

following are general workflows for key toxicity studies.

Acute Oral Toxicity (OECD 423) 90-Day Oral Toxicity (OECD 408) In Vitro Micronucleus Test (OECD 487)

Dose 3 animals (single sex)

Observe for 14 days (mortality/moribundity)

Decision on next step based on outcome

Determine GHS classification

Dose groups of rodents (10/sex/group) for 90 days

Daily clinical observations, weekly body weight and food consumption Hematology, clinical chemistry, and urinalysis Gross necropsy and histopathology

Determine NOAEL

Treat mammalian cell cultures with test substance (+/- S9)

Harvest cells and score for micronuclei Assess cytotoxicity

Analyze for statistically significant increases in MN

Click to download full resolution via product page

General Experimental Workflows for Toxicity Testing.

Discussion and Conclusion
The toxicological profile of Loratadine N-oxide is not well-characterized through direct studies.

The available Safety Data Sheets suggest a low acute toxicity profile. As a metabolite, its

potential for toxicity is linked to the overall safety profile of the parent drug, loratadine.

The genotoxicity findings for loratadine in one in vitro study warrant further investigation to

understand the potential risks, if any, associated with its metabolites, including the N-oxide.

However, the negative genotoxicity results for the major active metabolite, desloratadine,
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provide some reassurance. The general classification of aromatic N-oxides as a class with

downgraded concern for mutagenicity also suggests a lower likelihood of this specific endpoint

being a major issue for Loratadine N-oxide.

The primary toxicity observed with the parent compound and its major metabolite is

phospholipidosis in animal models. It is plausible that Loratadine N-oxide could contribute to

this effect, but without specific studies, this remains speculative.

In conclusion, while there are no glaring signals for high toxicity based on the available

information, a comprehensive toxicological evaluation of Loratadine N-oxide, including in vitro

genotoxicity and cytotoxicity assays, would be necessary to definitively characterize its safety

profile. Future research should focus on isolating or synthesizing sufficient quantities of

Loratadine N-oxide to perform these critical toxicological assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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